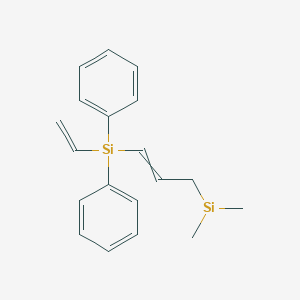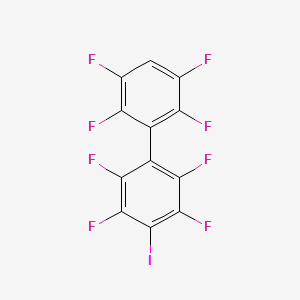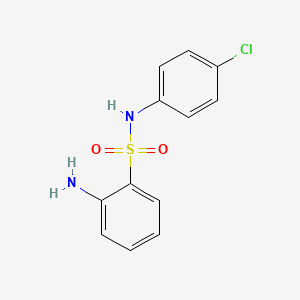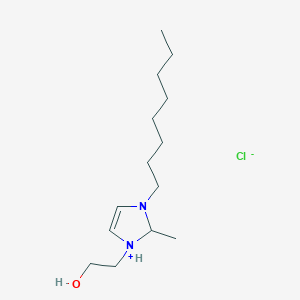![molecular formula C10H12ClN3O7S2 B14508636 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid CAS No. 64157-96-6](/img/structure/B14508636.png)
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is an organic compound that contains both nitro and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid typically involves multiple steps. One common method starts with the nitration of benzene to introduce nitro groups at the 3 and 5 positions. This is followed by sulfonation to add the sulfonic acid group at the 1 position. The next step involves the introduction of the 2-[(2-chloroethyl)sulfanyl]ethyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. Safety measures are crucial due to the presence of reactive groups and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways or molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with other molecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane:
2-[(2-chloroethyl)sulfanyl]acetic acid: Contains a similar chloroethyl and sulfanyl group but has an acetic acid group instead of the benzene ring with nitro and sulfonic acid groups.
Uniqueness
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is unique due to the combination of nitro, sulfonic acid, and chloroethyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
64157-96-6 |
|---|---|
Fórmula molecular |
C10H12ClN3O7S2 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
2-[2-(2-chloroethylsulfanyl)ethylamino]-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C10H12ClN3O7S2/c11-1-3-22-4-2-12-10-8(14(17)18)5-7(13(15)16)6-9(10)23(19,20)21/h5-6,12H,1-4H2,(H,19,20,21) |
Clave InChI |
SAQXFEUBKQUVAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCSCCCl)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)








![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
